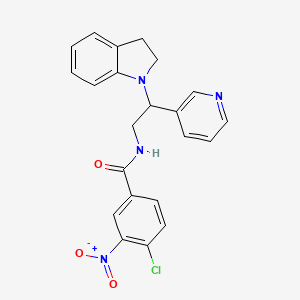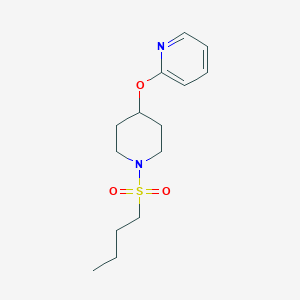
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a unique and complex organic compound that has garnered significant interest in various fields, including chemistry, biology, medicine, and industry. Its distinctive structure, characterized by a combination of fluorophenyl, oxopyrrolidinyl, sulfonamide, and acetamide groups, contributes to its multifaceted applications and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is typically synthesized through a series of organic reactions. The process often involves:
Formation of the pyrrolidin-3-yl nucleus: : Starting from 4-fluorobenzaldehyde, it undergoes a series of reactions to form the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate.
Attachment of the sulfonamide group: : The intermediate reacts with a suitable sulfonamide precursor under specific conditions to introduce the sulfamoyl group.
Final acetamide modification: : The compound undergoes a reaction with an acetamide reagent to achieve the final structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically scaled up using continuous flow chemistry techniques. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation at specific functional groups, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions typically target the oxopyrrolidinyl group, resulting in secondary alcohol derivatives.
Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorophenyl ring or the sulfonamide group.
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in appropriate solvents.
Substitution: : Nucleophiles such as hydroxide ions or amines under basic or neutral conditions.
Major Products Formed: Depending on the reaction conditions and reagents, the major products can include oxidized oxides, reduced alcohols, and various substituted derivatives. These products vary based on the specific functional groups involved.
Applications De Recherche Scientifique
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is used in a wide range of scientific research applications:
Chemistry: : As an intermediate for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology: : Its unique structure allows it to interact with various biological molecules, making it valuable in studying enzyme interactions and protein binding.
Medicine: : Potential therapeutic applications, especially in the development of new drugs targeting specific biochemical pathways.
Industry: : Utilized in material science for creating advanced polymers and other functional materials.
Mécanisme D'action
The mechanism of action of N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is primarily based on its ability to interact with specific molecular targets and pathways:
Molecular Targets: : The compound can bind to enzymes, altering their activity. It can also interact with receptors and transport proteins, influencing cellular signaling and function.
Pathways Involved: : Its effects often involve modulating key biochemical pathways related to cell growth, differentiation, and metabolism. This includes pathways like the MAPK/ERK pathway and the PI3K/AKT pathway.
Comparaison Avec Des Composés Similaires
N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds:N-(4-(N-(Benzylsulfamoyl)phenyl)acetamide): : Lacks the fluorophenyl and oxopyrrolidinyl groups.
N-(4-(N-(Phenylsulfamoyl)phenyl)acetamide): : Simpler structure, lacks fluorophenyl and oxopyrrolidinyl groups.
1-(4-Fluorophenyl)-5-oxopyrrolidin-3-ylamine: : Shares the fluorophenyl and oxopyrrolidinyl groups but lacks the sulfonamide and acetamide modifications.
The distinct functional groups in this compound contribute to its unique properties, making it a valuable compound in various fields.
How’s that for a deep dive? Anything else you’d like to explore about this compound?
Propriétés
IUPAC Name |
N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFJFWHKYXNNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2694979.png)

![2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2694983.png)



![3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2694989.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)


![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2695000.png)
